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molecular formula C11H8N2O4 B1510968 4-(4-Nitrophenoxy)pyridin-2(1H)-one CAS No. 630125-61-0

4-(4-Nitrophenoxy)pyridin-2(1H)-one

Cat. No. B1510968
M. Wt: 232.19 g/mol
InChI Key: MZXDBHSESWDBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652022B2

Procedure details

A suspension of 2,4-dihydroxy-pyridine (2.33 g, 21 mmol), 4-fluoro-nitrobenzene (2.22 ml, 21 mmol) and Cs2CO3 (10.2 g, 31.3 mmol) in N-methyl-pyrrolidine (30 ml) is stirred for 3 h at 100° C. under N2-atmosphere. The reaction mixture is poured into water and the precipitate filtered off and washed with water. The solid is dissolved in CH2Cl2/MeOH. Then SiO2 (≈20 g) is added and the mixture Is concentrated in vacuo. The resulting powder is put on top of a SiO2-column and eluted with toluene/AcOEt 3:1→AcOEt→AcOEt/EtOH 9:1, yielding the title compound: m.p.: 227-228° C.; 1H-NMR (DMSO-d6): 11.60 (s, HN), 8.31 (d, 2H), 7.47 (d, 1H), 7.39 (d, 2H), 6.07 (dd, 1H), 5.67 (d, 1H).
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
2.22 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][N:3]=1.F[C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][CH:11]=1.C([O-])([O-])=O.[Cs+].[Cs+].O>CN1CCCC1>[N+:16]([C:13]1[CH:14]=[CH:15][C:10]([O:8][C:6]2[CH:5]=[CH:4][NH:3][C:2](=[O:1])[CH:7]=2)=[CH:11][CH:12]=1)([O-:18])=[O:17] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.33 g
Type
reactant
Smiles
OC1=NC=CC(=C1)O
Name
Quantity
2.22 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Cs2CO3
Quantity
10.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
is stirred for 3 h at 100° C. under N2-atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate filtered off
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The solid is dissolved in CH2Cl2/MeOH
ADDITION
Type
ADDITION
Details
Then SiO2 (≈20 g) is added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture Is concentrated in vacuo
WASH
Type
WASH
Details
eluted with toluene/AcOEt 3:1→AcOEt→AcOEt/EtOH 9:1

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OC2=CC(NC=C2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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